molecular formula C23H30N2O4 B2918288 4-((benzyloxy)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide CAS No. 1325742-92-4

4-((benzyloxy)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide

Cat. No.: B2918288
CAS No.: 1325742-92-4
M. Wt: 398.503
InChI Key: RLJJSJFUFVVBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((benzyloxy)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H30N2O4 and its molecular weight is 398.503. The purity is usually 95%.
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Biological Activity

4-((benzyloxy)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide, a compound with the molecular formula C23H30N2O4C_{23}H_{30}N_{2}O_{4} and a molecular weight of 398.5 g/mol, has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, biological activities, and relevant research findings related to this compound.

Synthesis

The synthesis of this compound typically involves several steps including the use of piperidine derivatives and various protective groups to facilitate reactions. The compound is synthesized through a series of reactions that may include:

  • Formation of the piperidine backbone : Using appropriate starting materials such as substituted benzaldehydes and amines.
  • Introduction of functional groups : The benzyloxy and dimethoxy groups are introduced at specific stages to ensure proper reactivity and yield.
  • Purification : The final product is purified using techniques such as column chromatography.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Research has shown that compounds similar to this compound exhibit potent inhibition against LSD1, an enzyme implicated in various cancers. For instance, a related compound demonstrated an IC50 value of 4 μM against LSD1, indicating significant inhibitory activity .

Table 1: Biological Activity Summary

Compound NameTarget EnzymeIC50 (μM)Effect on Cancer Cells
This compoundLSD14Inhibits migration in HCT-116 and A549 cells

The mechanism by which this compound exerts its biological effects likely involves reversible binding to LSD1, leading to altered gene expression profiles in cancer cells. Molecular docking studies suggest that the compound binds effectively within the active site of LSD1, preventing its normal function in demethylating lysine residues on histones .

Anti-Cancer Properties

In vitro studies have indicated that this compound can inhibit the migration of various cancer cell lines, including colon cancer (HCT-116) and lung cancer (A549) cells. This suggests its potential as a therapeutic agent in targeting metastasis in cancers associated with LSD1 activity .

Case Studies

A notable study focused on a series of piperidine derivatives where this compound was included among other synthesized compounds. The researchers evaluated these compounds for their ability to inhibit LSD1 and their effects on cell migration. The promising results led to further investigations into their structure-activity relationships (SAR) to optimize efficacy against cancer cells .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(phenylmethoxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-27-21-9-8-20(14-22(21)28-2)15-24-23(26)25-12-10-19(11-13-25)17-29-16-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJJSJFUFVVBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)COCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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